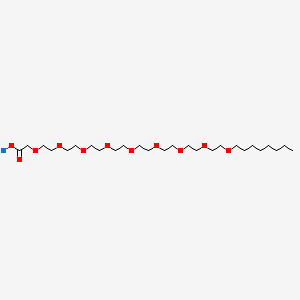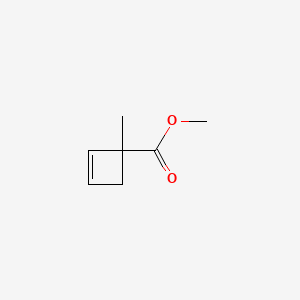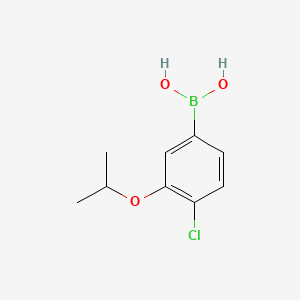
4-Chloro-3-isopropoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors . It is also used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones .
Synthesis Analysis
Boronic acids, including 4-Chloro-3-isopropoxyphenylboronic acid, are considered relatively simple and well-known to prepare . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-isopropoxyphenylboronic acid is C9H12BClO3 . The InChIKey is PJBWTULFEPFOEB-UHFFFAOYSA-N . The Canonical SMILES is B(C1=CC(=C(C=C1)OC©C)Cl)(O)O .Chemical Reactions Analysis
4-Chloro-3-isopropoxyphenylboronic acid is used as a reactant for the preparation of alkyl- and aryl quinones via silver nitrate-catalyzed coupling with quinones . It is also used in Rhodium-catalyzed asymmetric arylation of alkenylheterocycles and Stereoselective and regioselective rhodium-catalyzed carbometalation of ynamides .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-3-isopropoxyphenylboronic acid is 214.45 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 .Applications De Recherche Scientifique
Catalysis in Organic Synthesis
One significant application of phenylboronic acids, including derivatives like 4-Chloro-3-isopropoxyphenylboronic acid, is in catalysis within organic synthesis. Arylboronic acids act as key intermediates in Suzuki–Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds. This reaction is fundamental for constructing complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials. For instance, nickel hydroxo complexes serve as intermediates in nickel-catalyzed Suzuki–Miyaura cross-coupling, highlighting the role of boronic acids in enhancing the efficiency of these catalytic processes (Christian, Müller, & Monfette, 2014).
Sensors and Detection Systems
Phenylboronic acids are also utilized in designing sensors and detection systems due to their ability to bind to diols in a pH-dependent manner. This property makes them suitable for detecting sugars and other biomolecules. For example, the fluorescence quenching of boronic acid derivatives has been studied, indicating their potential in creating sensitive and selective sensors for biological and environmental monitoring. The specific interactions of phenylboronic acids with diols underlie the mechanism of fluorescence quenching, which is crucial for designing effective sensing materials (Geethanjali, Nagaraja, & Melavanki, 2015).
Bioconjugation and Drug Delivery
In the realm of bioconjugation, phenylboronic acids provide a versatile platform for attaching biomolecules to various substrates. This application is particularly useful in drug delivery systems where the controlled release of drugs is essential. The rapid formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions demonstrates the potential of boronic acids in bioorthogonal coupling reactions, enabling the conjugation of therapeutic agents to targeting molecules or carriers with high specificity and under physiologically compatible conditions (Dilek, Lei, Mukherjee, & Bane, 2015).
Environmental Remediation
A novel application area for phenylboronic acids is in environmental remediation, where they can be used to create materials for the adsorption and removal of pollutants. A study on a boron-adsorbing magnetic material with boronate affinity highlights the use of phenylboronic acids in addressing environmental challenges, such as boron pollution. This material demonstrates high adsorption capacity and can be easily recovered, showing promise for practical applications in water treatment and pollution control (Zhang, Li, Zhao, Li, Sun, Li, & Lu, 2021).
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-3-isopropoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making the compound a valuable tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, contribute to the success of the compound’s action . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .
: Selection of boron reagents for Suzuki–Miyaura coupling : 3-Chloro-4-isopropoxyphenylboronic acid - Ambeed
Safety and Hazards
Propriétés
IUPAC Name |
(4-chloro-3-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPHNQXYVBXAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681671 |
Source


|
| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-isopropoxyphenylboronic acid | |
CAS RN |
1256346-35-6 |
Source


|
| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


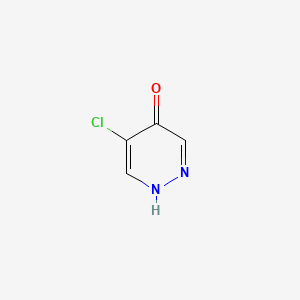
![7-Chloro-3,5-dimethylisoxazolo[4,5-d]pyrimidine](/img/structure/B594708.png)
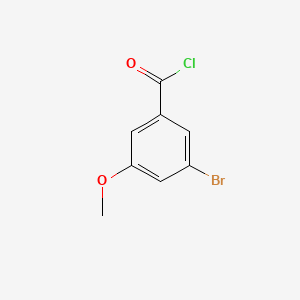
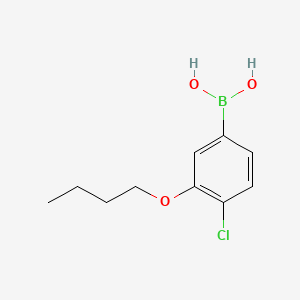
![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B594713.png)

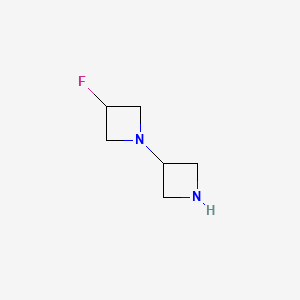
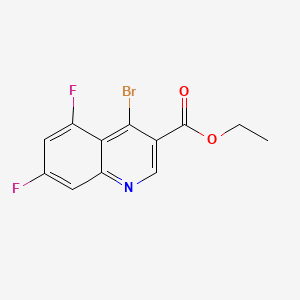


![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)
